molecular formula C13H14N2OS B2558686 6-[4-(propan-2-yl)phenyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 1239848-73-7

6-[4-(propan-2-yl)phenyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B2558686
CAS No.: 1239848-73-7
M. Wt: 246.33
InChI Key: YMVXCIQXMMTOFI-UHFFFAOYSA-N
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Description

6-[4-(propan-2-yl)phenyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that contains a pyrimidine ring with a thioxo group at the 2-position and a phenyl group substituted with an isopropyl group at the 4-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(propan-2-yl)phenyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-isopropylbenzaldehyde with thiourea and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-[4-(propan-2-yl)phenyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Electrophilic substitution reactions may use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

6-[4-(propan-2-yl)phenyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[4-(propan-2-yl)phenyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Compounds containing a thiazole ring, which also exhibit diverse biological activities.

    Imidazoles: Heterocyclic compounds with a similar structure and a wide range of applications.

    Pyrimidines: Compounds with a pyrimidine ring, which are common in many biologically active molecules.

Uniqueness

6-[4-(propan-2-yl)phenyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of both a thioxo group and an isopropyl-substituted phenyl group. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

6-(4-propan-2-ylphenyl)-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-8(2)9-3-5-10(6-4-9)11-7-12(16)15-13(17)14-11/h3-8H,1-2H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVXCIQXMMTOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC(=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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